molecular formula C11H9FN2O2 B11889058 6-Fluoro-2,8-dimethyl-5-nitroquinoline

6-Fluoro-2,8-dimethyl-5-nitroquinoline

Cat. No.: B11889058
M. Wt: 220.20 g/mol
InChI Key: KUSFOGDOOZXKCB-UHFFFAOYSA-N
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Description

6-Fluoro-2,8-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Chemical Reactions Analysis

6-Fluoro-2,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
6-Fluoro-2,8-dimethyl-5-nitroquinoline has been investigated for its potential as an antimicrobial agent. Studies indicate that quinoline derivatives can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. For instance, research has shown that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's nitro group enhances its reactivity, making it a candidate for developing anticancer drugs. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation . For example, derivatives of nitroquinolines have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

Enzyme Inhibition
This compound acts as an enzyme inhibitor, which is crucial for drug development. The presence of the fluorine atom increases binding affinity to target enzymes. Interaction studies suggest that it may inhibit enzymes involved in neurotransmission and metabolic pathways critical for disease progression .

Agricultural Chemistry Applications

Pesticidal Activity
this compound shows promise as a pesticide due to its biological activity against plant pathogens. Research indicates that quinoline derivatives can disrupt cellular processes in fungi and bacteria that affect crops. For instance, compounds with similar structures have been reported to exhibit fungicidal properties against Fusarium and Botrytis species .

Herbicide Development
The compound's unique structure allows for potential applications in herbicide formulation. Its ability to interact with plant metabolic pathways can be harnessed to develop selective herbicides that target specific weed species while minimizing harm to crops .

Materials Science Applications

Fluorescent Dyes
this compound can be utilized as a fluorescent dye in various applications, including biological imaging and sensor technology. The fluorine atom enhances photostability and fluorescence intensity, making it suitable for labeling biomolecules or cellular components .

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance material performance under stress conditions .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry investigated the anticancer properties of nitroquinoline derivatives, including this compound. The results indicated that these compounds induced significant cytotoxicity in HeLa cells through caspase-dependent pathways .

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial efficacy of quinoline derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against E. coli ranging from 1.4 nM to 32.13 μM . This highlights the potential of this compound as a lead structure for developing new antibiotics.

Data Tables

Application Area Specific Use Notable Findings
Medicinal ChemistryAntimicrobialEffective against E. coli, MIC: 1.4 nM - 32.13 μM
AnticancerInduces apoptosis in HeLa cells
Agricultural ChemistryPesticideDisrupts fungal growth in Fusarium
HerbicideSelectively targets specific weeds
Materials ScienceFluorescent DyeEnhanced photostability
Polymer AdditiveImproves thermal stability

Mechanism of Action

The mechanism of action of 6-Fluoro-2,8-dimethyl-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The incorporation of a fluorine atom enhances its biological activity by increasing its stability and ability to interact with biological molecules. The compound may inhibit various enzymes, leading to its antibacterial, antineoplastic, and antiviral effects .

Comparison with Similar Compounds

6-Fluoro-2,8-dimethyl-5-nitroquinoline can be compared with other fluorinated quinolines, such as:

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

These compounds share similar structures but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific biological activities and stability, make it distinct from other fluorinated quinolines .

Biological Activity

6-Fluoro-2,8-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant promise as an antibacterial, antiviral, and antineoplastic agent, primarily owing to its unique structural features which enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom at the 6-position and a nitro group at the 5-position of the quinoline ring. The presence of two methyl groups at the 2 and 8 positions contributes to its distinct electronic properties, enhancing its binding affinity with biological targets.

Property Details
Molecular FormulaC₁₀H₈F N₂O₂
Molecular WeightApproximately 190.22 g/mol
Functional GroupsNitro (-NO₂), Fluorine (-F), Methyl (-CH₃)

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The fluorine atom enhances the compound's ability to bind to these targets, while the nitro group serves as an electron-withdrawing group that can stabilize interactions through hydrogen bonding. This combination allows for effective modulation of enzyme activity or receptor function, leading to observed biological effects such as:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which is crucial in drug discovery.
  • Antimicrobial Activity : It has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its efficacy against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) using the agar diffusion method. The results are summarized in the following table:

Compound MIC (µg/mL) Activity Against
This compound0.58S. aureus
6-Fluoro-2-methylquinolin-4-amino0.65S. aureus
Control (No Treatment)N/ANone

These findings suggest that modifications in the structure of quinolines can lead to enhanced antibacterial properties, particularly against Gram-positive bacteria.

Antiviral and Antineoplastic Activity

In addition to antibacterial properties, preliminary studies have indicated that fluorinated quinolines may possess antiviral and antineoplastic activities. The compound's ability to inhibit viral replication and induce apoptosis in cancer cells is under investigation, with early results showing promise in cell line studies.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various fluoroquinolone derivatives highlighted that compounds with similar structural features to this compound exhibited varying degrees of antimicrobial activity. The study concluded that structural modifications significantly influence biological efficacy.
  • In Vitro Antiviral Activity : Another research effort explored the antiviral potential of related compounds against viral strains resistant to standard treatments. The findings suggested that modifications leading to increased lipophilicity enhanced antiviral activity.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

6-fluoro-2,8-dimethyl-5-nitroquinoline

InChI

InChI=1S/C11H9FN2O2/c1-6-5-9(12)11(14(15)16)8-4-3-7(2)13-10(6)8/h3-5H,1-2H3

InChI Key

KUSFOGDOOZXKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2C)F)[N+](=O)[O-]

Origin of Product

United States

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